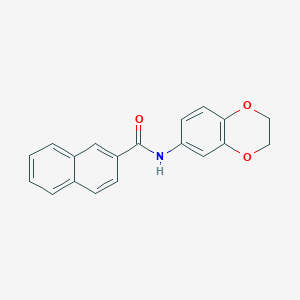

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide often involves complex organic synthesis routes. For example, the synthesis of naphthodioxinone derivatives, which share structural similarities, has been reported through reactions that utilize photochemical processes to achieve the desired molecular architecture (Kumbaraci et al., 2012). These processes highlight the intricate methods employed to construct benzodioxin and naphthamide frameworks.

Molecular Structure Analysis

The molecular structure of compounds within the scope of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide is characterized by X-ray crystallography and spectroscopic methods. The structural characterization often reveals detailed information about molecular conformations, bonding interactions, and crystal packing, contributing to a comprehensive understanding of the compound's molecular architecture. For instance, studies on similar naphthyridine derivatives provide insights into their crystal structures and the impact of different substituents on molecular geometry (Guillon et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide often explore their reactivity under various conditions. For instance, the synthesis and reaction of naphthalimide derivatives containing a thiophene ring at the C-4 position involve palladium-catalyzed direct C–H bond arylation (Zhengneng et al., 2013). These studies shed light on the chemical versatility and reactivity of such compounds.

Physical Properties Analysis

The physical properties of compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide, such as solubility, melting point, and stability, can be deduced from empirical data and theoretical calculations. Research focusing on the synthesis and characterization of similar compounds provides valuable data on their physical characteristics, which are crucial for understanding their behavior in various environments and applications.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and potential for participating in specific chemical reactions, are pivotal for compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide. Studies on related compounds, such as the synthesis and fluorescence property of novel 1,8-naphthalimide derivatives, offer insights into the chemical properties that define their utility in scientific research (Zhengneng et al., 2013).

Applications De Recherche Scientifique

Photoinitiation and Polymerization

Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide have been explored for their applications in the field of photoinitiation and polymerization. For instance, derivatives of 1,3-benzodioxole, which share structural similarities with the benzodioxin moiety in the compound of interest, have been synthesized and characterized for their potential as caged one-component Type II photoinitiators for free radical polymerization (Kumbaraci et al., 2012). These findings suggest that the benzodioxin component could play a significant role in photochemical processes, potentially making N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide a candidate for investigation in photopolymerization research.

Anticancer Research

Research on naphthalene and benzodioxin derivatives has shown promising anticancer activities. For example, benzyl and naphthalene methylphosphonic acid inhibitors have been synthesized and demonstrated anti-invasive and anti-metastatic activity in cancer models, highlighting the therapeutic potential of compounds with naphthalene and benzodioxin structures (Gupte et al., 2011). This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide could also have relevance in anticancer research, especially in studying mechanisms related to metastasis and invasion.

Fluorescent Materials and Sensors

Compounds with 1,8-naphthalimide cores, related to the naphthamide part of the compound of interest, have been synthesized for their luminescent properties, forming nano-aggregates with enhanced emission in aqueous solutions. These properties are utilized in developing fluorescent materials and sensors, indicating the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide to be investigated for similar applications (Srivastava et al., 2017).

Environmental and Analytical Chemistry

The structural components of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthamide, particularly the naphthalene moiety, are of interest in environmental and analytical chemistry for detecting and quantifying pollutants. Studies on benzene- and naphthalenesulfonates, for instance, have developed methodologies for their extraction and unequivocal determination in industrial effluents, underscoring the importance of naphthalene derivatives in environmental monitoring (Alonso et al., 1999).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(15-6-5-13-3-1-2-4-14(13)11-15)20-16-7-8-17-18(12-16)23-10-9-22-17/h1-8,11-12H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRGCRQVTSTQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5509255.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![3-ethyl-8-(2-morpholin-4-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509288.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)